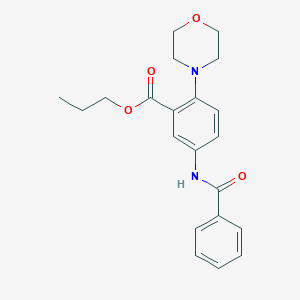![molecular formula C15H16N6OS2 B250982 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as thioamides, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide is not well understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide has been shown to exhibit antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide in lab experiments is its potential to exhibit a range of biological activities. This compound has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, future studies could focus on improving the solubility of this compound in water to facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide involves the reaction of 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with thiosemicarbazide to yield 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide.
Applications De Recherche Scientifique
2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide has been studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Formule moléculaire |
C15H16N6OS2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-methyl-N-[[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H16N6OS2/c1-8(2)12(22)17-14(23)16-11-6-4-5-10(7-11)13-20-21-9(3)18-19-15(21)24-13/h4-8H,1-3H3,(H2,16,17,22,23) |
Clé InChI |
GSAIUHLTTGGAOC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C(C)C |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)
![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)